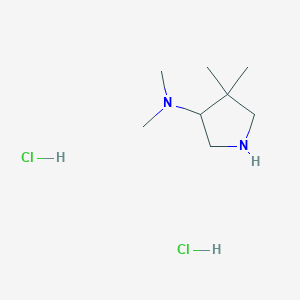

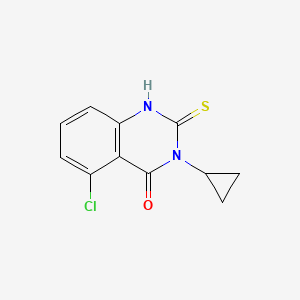

![molecular formula C13H15N3O2 B2966405 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 1500513-55-2](/img/structure/B2966405.png)

3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

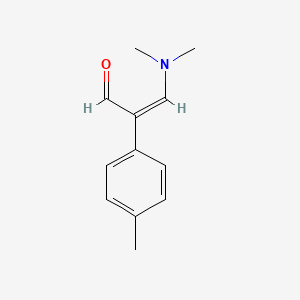

3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a biochemical used for proteomics research . It has a molecular formula of C13H15N3O2 and a molecular weight of 245.28 .

Synthesis Analysis

Efficient methods for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have been developed . These methods afford intermediates and target compounds in high yields without requiring additional purification . The synthesis of 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione resulted in a yield of 95% .Molecular Structure Analysis

The molecular structure of 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione consists of a benzyl group attached to a 1,3,7-triazaspiro[4.4]nonane-2,4-dione core . The 1H NMR spectrum of the compound shows various peaks corresponding to the different types of protons present in the molecule .Chemical Reactions Analysis

The compound is part of a class of compounds that have shown promising applications as antiproliferative, cytotoxic, anticancer agents, and inhibitors of the protein arginine deiminase . Structures containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione were found to catalyze the enzymatic transesterification reaction .Physical And Chemical Properties Analysis

3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a pale-brown powder . It has a melting point of 95–97°C . The compound’s 1H NMR spectrum shows various peaks corresponding to the different types of protons present in the molecule .科学的研究の応用

Synthesis and Anticonvulsant Activity

Research has explored the synthesis and CLOGP correlation of imidooxy anticonvulsants related to 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, highlighting its potential in anticonvulsant activity. Studies have employed structure-activity analyses, such as the Topliss structure activity and Craig plot analytical approaches, to evaluate its effectiveness. X-ray crystal analysis compared active and inactive analogs, indicating the significance of substituent variation on anticonvulsant properties (Farrar et al., 1993).

Antimicrobial Activity

Efficient methods for synthesizing 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have been developed, leading to compounds with notable antimicrobial activity. This demonstrates the compound's potential in creating antimicrobial agents (Krolenko et al., 2015).

Structure-Property Relationship

The structure-property relationship of 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives was studied to understand their potential as anticonvulsant agents. Research includes experimental and theoretical analysis, providing insights into the effects of substituents on absorption spectra and lipophilicities, aiding in the development of new anticonvulsant medications (Lazić et al., 2017).

Detoxification Applications

N-Halamine-coated cotton utilizing a derivative of 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione was researched for its antimicrobial and detoxification properties. This innovative approach indicates its utility in creating protective surfaces that can actively inhibit microbial growth and detoxify harmful substances (Ren et al., 2009).

Corrosion Inhibition

Studies have investigated the potential of 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives as corrosion inhibitors. This research outlines how these compounds can protect metals in corrosive environments, indicating their application in industrial maintenance and preservation (Chafiq et al., 2020).

将来の方向性

Despite a wide range of practical applications for spiro hydantoin derivatives, 1,3,7-triazaspiro[4.4]nonane-2,4-diones with unsubstituted carbon atoms of the pyrrolidine ring have previously received virtually no attention . Future research could focus on exploring these derivatives further. The need to use high pressure and preparative HPLC in preparing these compounds attests to the complexity of the described techniques , suggesting that the development of simpler synthesis methods could be a valuable area of future research.

特性

IUPAC Name |

3-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c17-11-13(6-7-14-9-13)15-12(18)16(11)8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBRFBNKYAQDFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2966332.png)

![N-[2-[2-(Ethoxymethyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2966338.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2966340.png)